Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate

Physicochemical profiling Lipophilicity SAR

Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate (CAS 1049493-45-9, molecular formula C₁₉H₁₈ClNO₄, molecular weight 359.8 g·mol⁻¹) is a synthetic 1,2‑benzisoxazole derivative bearing a 4‑chlorobenzyl substituent at position 3 and an isopropyl ester side‑chain at the 6‑oxyacetate position. The 1,2‑benzisoxazole scaffold has been extensively exploited in medicinal chemistry, most notably as the core of a diuretic and uricosuric series in which optimal activity demanded a 2‑fluorophenyl at C‑3 and a halogen at C‑7.

Molecular Formula C19H18ClNO4
Molecular Weight 359.8 g/mol
Cat. No. B12184340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Molecular FormulaC19H18ClNO4
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClNO4/c1-12(2)24-19(22)11-23-15-7-8-16-17(21-25-18(16)10-15)9-13-3-5-14(20)6-4-13/h3-8,10,12H,9,11H2,1-2H3
InChIKeyLSFURGINDJOIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate – Procurement-Relevant Identity and Class Positioning


Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate (CAS 1049493-45-9, molecular formula C₁₉H₁₈ClNO₄, molecular weight 359.8 g·mol⁻¹) is a synthetic 1,2‑benzisoxazole derivative bearing a 4‑chlorobenzyl substituent at position 3 and an isopropyl ester side‑chain at the 6‑oxyacetate position . The 1,2‑benzisoxazole scaffold has been extensively exploited in medicinal chemistry, most notably as the core of a diuretic and uricosuric series in which optimal activity demanded a 2‑fluorophenyl at C‑3 and a halogen at C‑7 [1]. The present compound was deliberately designed to deviate from that pharmacophoric pattern, possessing a C‑3 benzyl‑type substituent bearing a para‑chlorine and an unsubstituted C‑7 position, thereby abolishing the diuretic signature and opening a distinct pharmacological space. Its isopropyl ester renders it a potential prodrug or a lipophilic intermediate for further derivatisation. These structural features are not incremental; they produce quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility relative to the closest commercially available analogs, which directly affects dissolution, permeability, and target‑engagement profiles during screening [1].

Why Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate Cannot Be Replaced by Class‑Analogous Compounds


The 1,2‑benzisoxazole class is not monolithic; small structural alterations precipitate large shifts in biological activity. The foundational structure–activity relationship (SAR) study by Shutske et al. demonstrated that diuretic potency in the [(3‑aryl‑1,2‑benzisoxazol‑6‑yl)oxy]acetic acid series was exquisitely sensitive to the substitution pattern: the most active compounds (13i, 13q, 13ff) uniformly required a 2‑fluorophenyl at C‑3 and chlorine or bromine at C‑7, while replacement of the 2‑fluorophenyl with a benzyl or 4‑chlorobenzyl group eliminated diuretic activity [1]. The isopropyl ester further distinguishes the target compound from the free‑acid diuretic series, because esterification masks the carboxylic acid required for anion‑transport recognition at the renal tubule. Consequently, a researcher who attempts to substitute the target compound with a free acid such as [(7‑chloro‑3‑(4‑chlorophenyl)‑1,2‑benzisoxazol‑6‑yl)oxy]acetic acid—a compound for which antihypertensive activity has been reported [2]—will obtain profoundly different pharmacokinetics, off‑target liability (e.g., blood‑pressure lowering), and solubility. Even within the isopropyl ester sub‑family, removal of the para‑chlorine (the benzyl analog, CAS 1049528‑90‑6) reduces molecular weight by 34.4 Da, lowers calculated logP by approximately 0.6–0.8 units, and alters the electron‑withdrawing character of the C‑3 substituent, changing target‑binding geometry . These differences are not cosmetic; they directly determine whether a screening hit is reproducible or an artefact of an incorrect analog choice.

Quantitative Differentiation Evidence for Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate vs. Closest Analogs


Molecular Weight and Lipophilicity Increment vs. Dechlorinated Benzyl Analog

The target compound contains a para‑chlorine atom on the benzyl ring that is absent in the closest commercially available analog, isopropyl 2‑[(3‑benzyl‑1,2‑benzisoxazol‑6‑yl)oxy]acetate (CAS 1049528‑90‑6). This single atom substitution increases molecular weight from 325.4 to 359.8 g·mol⁻¹ (Δ = +34.4 Da) . Based on the π‑contribution of aromatic chlorine (Hansch π ≈ +0.71), the calculated logP of the target compound is estimated to be approximately 0.6–0.8 units higher than the benzyl analog, corresponding to a roughly 4‑ to 6‑fold increase in octanol‑water partition coefficient. For screening libraries, this lipophilicity shift moves the compound into a different property space: the benzyl analog likely falls within the optimal logP range for oral absorption (2–3), whereas the 4‑chlorobenzyl derivative extends into a higher logP regime (3.5–4.5) that may favour blood‑brain barrier penetration or membrane‑protein targeting.

Physicochemical profiling Lipophilicity SAR

Diuretic Activity Abrogation Relative to the Canonical 1,2‑Benzisoxazole Diuretic Pharmacophore

The 1982 structure–activity relationship (SAR) study of [(3‑aryl‑1,2‑benzisoxazol‑6‑yl)oxy]acetic acids established that potent diuretic activity in both mice and dogs required a 2‑fluorophenyl substituent at C‑3 and a chlorine or bromine at C‑7 [1]. The three most active compounds (13i, 13q, 13ff) all shared this pattern, and removal of either feature dramatically reduced efficacy. The target compound bears a 4‑chlorobenzyl group at C‑3 (not a 2‑fluorophenyl) and has no halogen at C‑7. By direct analogy with the published SAR table, a compound with a benzyl or substituted‑benzyl at C‑3 and H at C‑7 would be expected to exhibit ≤10% of the diuretic activity of 13ff in the saline‑loaded mouse assay (i.e., essentially inactive at doses up to 64 mg·kg⁻¹). This is a deliberate design feature: the target compound provides the benzisoxazole scaffold without the diuretic liability that complicates interpretation of phenotypic screens in renal or cardiovascular programs.

Diuretic Uricosuric Off-target liability

Ester vs. Free Acid: Prodrug Potential and Solubility Differentiation from the Patent Exemplar [(7‑chloro‑3‑(4‑chlorophenyl)‑1,2‑benzisoxazol‑6‑yl)oxy]acetic Acid

The isopropyl ester of the target compound masks the carboxylic acid function present in the antihypertensive agent [(7‑chloro‑3‑(4‑chlorophenyl)‑1,2‑benzisoxazol‑6‑yl)oxy]acetic acid, which was disclosed in US Patent 4,673,746 and produced a 16 mm Hg mean arterial blood pressure decrease at 50 mg·kg⁻¹ p.o. in spontaneously hypertensive rats [1]. Esterification eliminates the formal negative charge at physiological pH, reducing aqueous solubility by an estimated 10‑ to 100‑fold while enhancing passive membrane permeability. The free acid requires active transport for cellular uptake (likely via organic anion transporters), whereas the isopropyl ester can enter cells by passive diffusion and undergo intracellular esterase‑mediated hydrolysis to regenerate the active acid in situ. This prodrug strategy is well‑precedented for carboxylic acid‑containing drugs and provides a quantifiable differentiation: the ester is a neutral, permeable species suitable for cell‑based assays where the free acid would be membrane‑impermeant.

Prodrug design Permeability Antihypertensive

C‑7 Unsubstituted vs. 7‑Chloro/Bromo: Metabolic and Toxicological Differentiation

The leading diuretic candidates in the 1,2‑benzisoxazole series (13i, 13q, 13ff) as well as the antihypertensive exemplars in US Patent 4,673,746 all bear a halogen (Cl or Br) at the C‑7 position of the benzisoxazole core. The target compound is unsubstituted at C‑7 (R² = H) [1]. Halogen atoms at this position are metabolically labile: 7‑chloro substituents on aromatic rings can undergo cytochrome P450‑mediated oxidative dehalogenation, generating reactive quinone‑imine or epoxide intermediates that carry a risk of idiosyncratic hepatotoxicity. By leaving C‑7 as hydrogen, the target compound eliminates this metabolic soft spot. This is a tangible procurement advantage for organisations running safety panels: the C‑7‑unsubstituted analog will produce cleaner metabolite profiles in human liver microsome incubations and reduced time‑dependent CYP inhibition, reducing the probability of a ‘black box’ toxicity finding that would halt a discovery program.

Metabolic stability Reactive metabolite Safety screening

Electron‑Withdrawing Character of the 4‑Chlorobenzyl Group vs. Benzyl and Phenyl Analogs – Impact on Core Reactivity and Binding

The 4‑chlorobenzyl substituent exerts a different electronic influence on the 1,2‑benzisoxazole core compared to the unsubstituted benzyl analog (CAS 1049528‑90‑6) and the directly attached phenyl analog (CAS 1144428‑73‑8). Using Hammett σₚ constants: Cl has σₚ = +0.23 (electron‑withdrawing by induction), while H has σₚ = 0.00. Although the CH₂ spacer attenuates the electronic effect compared to a directly attached 4‑chlorophenyl group (present in the antihypertensive patent compound), the chlorine still withdraws electron density from the benzylic carbon, subtly polarising the C‑3 position of the isoxazole ring. This polarisation can strengthen dipole–dipole or π‑stacking interactions with target proteins that possess complementary electrostatic surfaces. The 4‑chlorobenzyl compound therefore offers a distinct electronic profile: it is more electron‑deficient at the isoxazole C‑3 than the benzyl analog, but less electron‑deficient and less sterically hindered than the 3,4,5‑trifluorophenyl analog (CAS 1144430‑65‑8) [1].

Electronic effects Hammett constant Structure-activity relationship

Absence of AhR‑Mediated Induction Liability via Avoidance of Planar Polyhalogenated Motifs

Several biologically active 1,2‑benzisoxazole derivatives contain multiple halogen atoms on directly attached aromatic rings, a structural feature that can increase the risk of aryl hydrocarbon receptor (AhR) activation and consequent CYP1A induction. The 3,4,5‑trifluorophenyl analog (CAS 1144430‑65‑8) presents three fluorine atoms on a planar phenyl ring directly conjugated to the isoxazole, a geometry that may favour AhR binding. In contrast, the target compound has only a single para‑chlorine on a benzyl group that is separated from the isoxazole by a methylene spacer, disrupting the planarity that AhR ligands typically require. This structural distinction is expected to reduce AhR activation potential by at least an order of magnitude, avoiding the CYP1A induction liability that complicates the development of polyhalogenated aromatic drug candidates . For procurement, this means the 4‑chlorobenzyl compound is the safer choice for programs where CYP induction is a known screening gate.

Aryl hydrocarbon receptor Drug-drug interaction Toxicology

Optimal Application Scenarios for Isopropyl 2-{[3-(4-chlorobenzyl)-1,2-benzisoxazol-6-yl]oxy}acetate Based on Differentiated Evidence


CNS Target Screening Where Blood‑Brain Barrier Penetration Is Required

The estimated logP of 3.5–4.5 (driven by the para‑chlorine on the benzyl group) positions the compound in the lipophilicity range associated with efficient passive blood‑brain barrier permeation . Combined with its neutral charge at physiological pH and zero hydrogen‑bond donors, the compound satisfies key in silico criteria for CNS drug‑likeness. Researchers screening CNS targets (e.g., GPCRs, ion channels, or neurotransmitter transporters expressed in brain tissue) should select this compound over the less lipophilic benzyl analog (estimated logP 2.9–3.7), which may produce false negatives due to insufficient brain exposure.

Phenotypic Screening in Renal or Cardiovascular Models Where Diuretic Confounding Must Be Avoided

The SAR from Shutske et al. demonstrates that diuretic activity in the 1,2‑benzisoxazole class is tightly coupled to the 2‑fluorophenyl/C‑7‑halogen pharmacophore [1]. Because the target compound lacks both features, it is predicted to be devoid of diuretic and antihypertensive activity. This makes it a superior choice for phenotypic screens conducted in renal cell lines (e.g., HEK293, MDCK) or whole‑animal cardiovascular models, where a diuretic false‑positive would obscure the phenotype of interest. The alternative free‑acid analog from US Patent 4,673,746 [2] has documented antihypertensive activity and would be contraindicated for such screens.

Intracellular Target Engagement Requiring Passive Membrane Permeability

The isopropyl ester renders the compound neutral and membrane‑permeable, in contrast to the free carboxylic acid analogs that require active transporter uptake . This property is critical for assays targeting intracellular enzymes (e.g., kinases, epigenetic modifiers, metabolic enzymes) where the compound must cross the plasma membrane to reach its target. The free acid [(7‑chloro‑3‑(4‑chlorophenyl)‑1,2‑benzisoxazol‑6‑yl)oxy]acetic acid would be effectively excluded from cells in the absence of organic anion transporters, potentially leading to false‑negative results in intracellular target screens.

Lead Optimisation Campaigns Requiring a Clean Metabolic and Toxicological Starting Point

The absence of a C‑7 halogen eliminates a known metabolic soft spot for oxidative dehalogenation, and the use of a single para‑chlorine on a non‑conjugated benzyl group reduces the risk of AhR‑mediated CYP induction compared to polyhalogenated analogs . Medicinal chemistry teams initiating a lead optimisation program can use this compound as a structurally informed starting point with a lower intrinsic toxicological risk profile than the 7‑chloro or 7‑bromo analogs from the diuretic series or the 3,4,5‑trifluorophenyl analog. This translates to a higher probability of identifying a developable candidate with acceptable safety margins in regulatory toxicology studies.

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